molecular formula C10H5Cl2NO2 B3200050 2,6-Dichloroquinoline-3-carboxylic acid CAS No. 1017378-98-1

2,6-Dichloroquinoline-3-carboxylic acid

Cat. No.: B3200050
CAS No.: 1017378-98-1
M. Wt: 242.05 g/mol
InChI Key: GDVBJRPKENSXOV-UHFFFAOYSA-N
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Description

2,6-Dichloroquinoline-3-carboxylic acid is a high-purity chemical compound serving as a versatile building block in organic synthesis and pharmaceutical research. This solid is characterized by its molecular formula C₁₀H₅Cl₂NO₂ and a molecular weight of 242.06 g/mol . As a quinoline derivative, it is part of a class of compounds studied for their potential in creating bioactive molecules. Related dichloroquinoline carboxaldehydes have been used as precursors in the synthesis of Schiff base ligands for developing antibacterial metal complexes . Researchers utilize this compound strictly for laboratory research purposes. It is supplied with the explicit designation "For Research Use Only," and is not intended for diagnostic, therapeutic, or any human use. Handling should be performed by qualified professionals in accordance with appropriate safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVBJRPKENSXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dichloroquinoline 3 Carboxylic Acid and Its Derivatives

Traditional Reaction Pathways for Quinoline-3-carboxylic Acid Formation

Classical methods for quinoline (B57606) synthesis have been the bedrock of heterocyclic chemistry for over a century. While many of these reactions, like the Doebner and Pfitzinger syntheses, traditionally yield quinoline-4-carboxylic acids, variations and alternative strategies exist to access the 3-carboxy isomers.

The standard Doebner reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid, is a well-established method for producing quinoline-4-carboxylic acids. wikipedia.org The reaction mechanism is believed to involve an initial aldol (B89426) condensation or the formation of a Schiff base, followed by cyclization and aromatization. wikipedia.org

However, the synthesis of quinoline-3-carboxylic acids via a direct Doebner-type approach is less common. Modifications are necessary to steer the regiochemical outcome. A notable strategy involves what is known as the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds. While this typically yields substituted quinolines, achieving a 3-carboxy derivative requires specific starting materials.

Recent advancements have focused on a hydrogen-transfer modification of the Doebner reaction. This approach has proven effective for synthesizing substituted quinolines, particularly from anilines bearing electron-withdrawing groups, which often perform poorly in the conventional reaction. nih.govacs.org This modified reaction proceeds through the formation of a dihydroquinoline intermediate, which is then oxidized to the quinoline. The process confirmed that hydrogen transfer between the dihydroquinoline and an imine intermediate facilitates the oxidation. nih.gov While this method still primarily targets the quinoline-4-carboxylic acid scaffold, its enhanced tolerance for diverse functional groups on the aniline starting material is significant. nih.govacs.org For instance, using a substituted aniline like 4-chloroaniline (B138754) is a key step toward halogenated quinolines.

The Pfitzinger reaction is another cornerstone of quinoline synthesis, typically involving the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction begins with the basic hydrolysis of the isatin amide bond to form an intermediate keto-acid, which then reacts with the carbonyl compound to form an imine. Subsequent cyclization and dehydration produce the final quinoline ring. wikipedia.org

While the classic Pfitzinger reaction leads to 4-carboxyquinolines, variations in the substrates can alter the substitution pattern of the final product. acs.orgmdpi.com The structure of the carbonyl compound is crucial in determining the final substitution. For example, the condensation of isatin with α-keto acids or esters can lead to different isomers. The use of enaminones as the carbonyl partner in the Pfitzinger synthesis has been explored, leading to 3-aroyl-quinoline-4-carboxylic acids in excellent yields. mdpi.com

A direct synthesis of a 2,6-dichloroquinoline-3-carboxylic acid precursor can be envisioned using the Vilsmeier-Haack reaction. This reaction, when applied to acetanilides, can produce 2-chloroquinoline-3-carbaldehydes. researchgate.net For example, reacting N-(4-chlorophenyl)acetamide with a Vilsmeier reagent (POCl₃/DMF) would likely yield 2,6-dichloroquinoline-3-carbaldehyde. researchgate.netscbt.com This aldehyde can then be readily oxidized to the desired this compound.

Modern and Green Synthetic Strategies

Contemporary organic synthesis has increasingly moved towards more efficient, selective, and environmentally benign methods. For quinoline synthesis, this has translated into a focus on transition-metal-catalyzed reactions that often proceed under milder conditions with higher functional group tolerance. researchgate.net

Catalysis by transition metals such as palladium, copper, and silver has opened new avenues for constructing the quinoline nucleus. These methods include cross-coupling reactions, C-H activation, and oxidative cyclizations. researchgate.netnih.gov

Palladium catalysis is a powerful tool in modern organic synthesis, and its application to quinoline formation is extensive. nih.gov One innovative approach involves a palladium-catalyzed carbonylation and selective decarboxylation sequence starting from functionalized quinolines. A patented method describes the synthesis of substituted quinoline-3-carboxylic acids from 2,3-dichloroquinolines. The process involves a palladium-catalyzed carbonylation to form a diester, followed by hydrolysis and selective thermal decarboxylation at the 2-position to yield the desired 3-carboxylic acid. google.com

Decarboxylative cross-coupling reactions also represent an efficient strategy. For instance, quinolinone-3-carboxylic acids can be coupled with (hetero)aryl halides using a palladium-silver bimetallic system to generate 3-aryl quinolinones. nih.gov Furthermore, a palladium-catalyzed decarbonylative Suzuki cross-coupling has been developed for heterocyclic carboxylic acids, enabling the synthesis of various heterobiaryl products. organic-chemistry.org

Palladium-catalyzed oxidative cyclization of substrates like aryl allyl alcohols with anilines provides a direct route to quinolines with a broad substrate scope, tolerating various electron-withdrawing groups. rsc.orgdeepdyve.com

Reaction Type Catalyst/Reagents Substrates Product Type Reference
Carbonylation/DecarboxylationPdCl₂, PPh₃, CO; then NaOH; then heat2,3-DichloroquinolineQuinoline-3-carboxylic acid google.com
Decarboxylative CouplingPdBr₂, Ag₂CO₃Quinolin-4(1H)-one-3-carboxylic acid, (Hetero)aryl halide3-(Hetero)aryl-4-quinolinone nih.gov
Oxidative AromatizationPd(OAc)₂, 2,4,6-Collidine, Brønsted acidAliphatic alcohol, AnilineSubstituted quinoline organic-chemistry.org
Oxidative CyclizationPalladium catalystAryl allyl alcohol, AnilineSubstituted quinoline rsc.orgdeepdyve.com

This table summarizes various palladium-catalyzed reactions for the synthesis of quinoline derivatives.

Copper and silver catalysts are also prominent in modern quinoline synthesis, often lauded for their lower cost and unique reactivity. Copper-catalyzed methods are particularly noted for their role in C-N bond formation and cyclization reactions. researchgate.net

For example, copper-catalyzed direct C(sp²)-H sulfuration of aryl alkenes has been developed, showcasing copper's utility in functionalizing precursors. researchgate.net While not a direct quinoline synthesis, it highlights the functionalization possibilities on pre-formed rings. More directly, copper and silver have been used in decarboxylation reactions of heteroaromatic carboxylic acids. acs.org A comparative study has shown the efficacy of both copper and silver catalysts in the protodecarboxylation of carboxylic acids. acs.org

Recent research has also demonstrated the use of co-catalytic systems, such as copper-silver catalysis, to achieve specific C-H amination on a quinoline ring, indicating the potential for late-stage functionalization of the quinoline core. researchgate.net

Reaction Type Catalyst Key Transformation Relevance Reference
ProtodecarboxylationCopper or SilverRemoval of a carboxylic acid groupModification of quinoline carboxylic acids acs.org
C-H AminationCopper-SilverDirecting-group assisted amination of a C-H bondLate-stage functionalization of quinolines researchgate.net

This table illustrates the application of copper and silver catalysis in reactions relevant to quinoline chemistry.

Transition-Metal-Catalyzed Annulation and Cyclization Reactions

Lewis Acid Catalysis in Quinoline Synthesis

Lewis acid catalysis plays a significant role in modern quinoline synthesis by enhancing reaction rates and influencing selectivity. Lewis acids function by activating substrates, typically by coordinating to carbonyl groups or other heteroatoms, thereby facilitating key bond-forming steps.

Common Lewis acids like zinc chloride (ZnCl₂), indium(III) triflate (In(OTf)₃), and copper(II) triflate (Cu(OTf)₂) have been employed. researchgate.netorganic-chemistry.org For instance, in Friedländer-type syntheses, a Lewis acid can activate the carbonyl component, promoting condensation with a 2-aminoaryl ketone. This approach often leads to higher yields and milder reaction conditions compared to traditional acid catalysis. nih.gov

Recent advancements have demonstrated the use of cooperative catalysis, where a Lewis acid is used in conjunction with another catalyst type. A notable example is the highly stereoselective [4+2] cycloaddition to form 3,4-disubstituted dihydroquinolones, which are precursors to quinolines. This reaction was achieved through the cooperative catalysis of a chiral N-heterocyclic carbene (NHC) and a Lewis acid, lithium fluoride (B91410) (LiF), which efficiently promoted the formation of the product with excellent stereoselectivity. rsc.org Lewis acids can also be used to catalyze the decarboxylative esterification of carboxylic acids, a useful transformation in the synthesis of quinoline esters. organic-chemistry.org

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, improved yields, and fewer side products compared to conventional heating. researchgate.netresearchgate.net The selective heating of polar molecules by microwave irradiation can enhance reaction rates significantly. researchgate.net

This technology is highly applicable to quinoline synthesis. A key precursor for this compound, 2-chloro-quinoline-3-carboxaldehyde, can be synthesized in minutes by reacting acetanilides with a Vilsmeier-Haack reagent under microwave irradiation. researchgate.net This method represents a significant improvement over traditional protocols. Similarly, various substituted quinoline derivatives have been efficiently prepared using microwave heating, including 2-styrylquinoline-4-carboxylic acids and pyrano[3,2-c]quinoline-3-carboxylates. rsc.orgnih.gov The synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a structurally related compound, also benefits from microwave assistance. jmpas.com

Table 1: Examples of Microwave-Assisted Quinoline Synthesis
Product TypeStarting MaterialsKey Reagents/CatalystReaction TimeYieldReference
2-Chloro-quinoline-3-carboxaldehydesAcetanilidesVilsmeier-Haack reagentMinutesGood researchgate.net
2-Styrylquinoline-4-carboxylic acidsQuinaldic acid, ArylbenzaldehydesTrifluoroacetic acid (TFA)ShortGood nih.gov
Pyrano[3,2-c]quinoline-3-carboxylates(Not specified)(Not specified)(Not specified)(Not specified) rsc.org
Piperidine-containing quinolinyl thiosemicarbazonesAnilines, ThiosemicarbazideVilsmeier–Haack reagent(Not specified)(Not specified) nih.gov

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation in organic synthesis, known as sonochemistry, provides an alternative energy source that can enhance reactivity through acoustic cavitation. This phenomenon generates localized hot spots with extreme temperatures and pressures, leading to increased mass transfer and reaction rates. researchgate.netresearchgate.net

Ultrasound has been successfully applied to the synthesis of various quinoline derivatives. One study reported the efficient, one-pot, three-component synthesis of 2-substituted quinolines using tin(II) chloride dihydrate (SnCl₂·2H₂O) as a precatalyst in water under ultrasound irradiation. researchgate.net Another notable application is the conjugation of quinoline-3-carbaldehydes with acid hydrazides to form piperidinyl-quinoline acylhydrazones. This ultrasound-assisted approach furnished the desired products in excellent yields within just 4 to 6 minutes. mdpi.com The significant reduction in reaction time and high efficiency highlight the advantages of sonochemistry in synthesizing complex quinoline structures. researchgate.netmdpi.com

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones mdpi.com
MethodReaction TimeYield
Conventional (Reflux)6-8 hoursGood
Ultrasound-Assisted4-6 minutesExcellent

Solvent-Free and Aqueous Medium Reactions

Driven by the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of hazardous organic solvents. jocpr.com Reactions conducted in water or under solvent-free conditions offer substantial environmental benefits, including reduced waste and simplified work-up procedures. researchgate.netrsc.org

Several methods for quinoline synthesis have been adapted to these green conditions. For example, quinoline-4-carboxylic acids have been prepared in good to excellent yields by refluxing isatin with enaminones in an aqueous solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). rsc.org Solvent-free approaches often involve heating a mixture of reactants with a catalyst. The synthesis of quinoline derivatives from 2-aminoacetophenone (B1585202) and ketones has been achieved in good yields using caesium iodide as a catalyst under solvent-free thermal conditions. researchgate.net Similarly, efficient Friedländer syntheses have been reported under solvent-free conditions using recyclable acid catalysts. nih.gov These methods are not only eco-friendly but can also be more efficient, offering high yields and short reaction times. researchgate.netjocpr.com

Table 3: Examples of Green Synthesis Methods for Quinolines
Product TypeConditionsKey Reagents/CatalystAdvantagesReference
Quinoline-4-carboxylic acidsAqueous medium (reflux)Isatin, Enaminone, aq. KOH/NaOHGood to excellent yields, uses water as solvent rsc.org
Substituted quinolinesSolvent-free, thermal2-Aminoacetophenone, Ketones, Caesium iodideGood yields, clean reaction, short reaction times researchgate.net
Polysubstituted quinolinesSolvent-free, inertAlkyne, Amine, Aldehyde, Zinc(II) triflateNo ligands or co-catalysts needed rsc.org
Functionalized quinolinesSolvent-free, catalyst-freeImines, StyreneEnvironmentally benign, avoids organic solvents jocpr.com

Organocatalytic and Biocatalytic Routes

Organocatalysis , which utilizes small organic molecules as catalysts, has become a major field in organic synthesis, offering a metal-free alternative to traditional catalysis. researchgate.net These methods often provide high stereoselectivity under mild conditions. An efficient one-pot organocatalytic procedure has been developed for the synthesis of complex polycyclic quinoline derivatives with multiple stereocenters, achieving high yields and excellent enantioselectivities. nih.govacs.org

Biocatalysis employs enzymes to perform chemical transformations, offering unparalleled selectivity and mild, environmentally benign reaction conditions. northumbria.ac.ukacs.org For quinoline synthesis, enzymes such as monoamine oxidase (MAO-N) have been used to effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) into the corresponding quinoline derivatives. northumbria.ac.ukacs.orgacs.org Both whole-cell and purified enzyme systems have proven effective, and the scalability of this method has been demonstrated. acs.org These enzymatic strategies represent a sustainable and highly selective route to the quinoline core structure. northumbria.ac.uknih.gov

Chemo- and Regioselective Chlorination Strategies at Quinoline C2 and C6 Positions

Achieving specific chlorination at the C2 and C6 positions of the quinoline ring is crucial for synthesizing the target compound, this compound. This can be accomplished through two main strategies: incorporating the chlorine atoms from chlorinated starting materials or by direct chlorination of a pre-formed quinoline scaffold.

The chlorine atom at the C6 position typically originates from the aniline starting material. For instance, using a 4-chloroaniline derivative in a classic quinoline synthesis like the Gould-Jacobs or a Vilsmeier-Haack cyclization will result in a quinoline with a chlorine atom at the C6 position. jmpas.com

The chlorine at the C2 position is often introduced in a later step. A common and effective method is the treatment of a corresponding quinolin-2(1H)-one (a carbostyril) with a chlorinating agent. For example, 7-substituted quinolin-2(1H)-one-3-carboxylic acids can be converted to 7-substituted 2-chloroquinoline-3-carboxylic acids by reacting them with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov The Vilsmeier-Haack reaction itself, when performed on acetanilides, can simultaneously introduce a chlorine atom at the C2 position and a formyl group at the C3 position, which can then be oxidized to the carboxylic acid. researchgate.netnih.gov

Derivatization Strategies for this compound

The this compound molecule possesses three primary reactive sites for further modification: the carboxylic acid at C3, the chlorine atom at C2, and the chlorine atom at C6. These functional groups allow for a wide range of derivatization reactions to produce novel compounds with potentially enhanced biological activities. nih.gov

Reactions at the C3-Carboxylic Acid: The carboxylic acid group can undergo standard transformations. It can be converted into an ester, an amide, or an acid chloride. Treatment with thionyl chloride can transform the carboxylic acid into the highly reactive 2,6-dichloroquinoline-3-carbonyl chloride. nih.gov This intermediate can then be reacted with various nucleophiles, such as heterocyclic amines, to form the corresponding amides. nih.gov Furthermore, specialized derivatization agents like 2-hydrazinoquinoline (B107646) (HQ) or 2-picolylamine (PA) can be used to convert the carboxylic acid into derivatives that are highly responsive in LC-MS analysis, which is useful for metabolic studies. nih.govnih.gov

Reactions at the C2-Chlorine: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr) due to its position adjacent to the ring nitrogen. This allows for its displacement by a variety of nucleophiles. For example, the 2-chloro group can be readily replaced by reacting the compound with heterocyclic amines like 2-aminothiazole (B372263) or 2-aminopyridine (B139424) to furnish 2-(heterylamino)quinoline-3-carboxylic acid derivatives. nih.gov

Reactions at the C6-Chlorine: The chlorine atom at the C6 position, being on the benzene (B151609) ring portion of the scaffold, is less reactive towards SₙAr than the C2-chlorine. However, under more forcing conditions or with palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), it can also be replaced or used to form new carbon-carbon or carbon-nitrogen bonds, further expanding the chemical diversity of the derivatives.

Esterification and Amidation Reactions

The carboxylic acid functional group at the C-3 position of the 2,6-dichloroquinoline (B154368) core is readily converted into esters and amides, which are key intermediates for further functionalization or as final target compounds in medicinal chemistry.

Esterification:

The conversion of this compound to its corresponding esters is a fundamental transformation. A common and efficient method involves a two-step, one-pot procedure. The carboxylic acid is first converted to a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂). libretexts.org This intermediate is not typically isolated but is directly reacted with an alcohol to yield the desired ester. libretexts.orgyoutube.com The use of a small amount of a catalyst, such as N,N-dimethylformamide (DMF), can accelerate the formation of the acid chloride. echemi.com

Alternatively, direct condensation methods using coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) facilitate ester formation under mild, non-acidic conditions at room temperature. fishersci.co.uk This method is particularly useful for acid-sensitive alcohols. fishersci.co.uk

Table 1: Representative Esterification Reactions

Reactant Reagent(s) Solvent Conditions Product
This compound 1. SOCl₂, cat. DMF2. Ethanol Dichloromethane or neat 1. Reflux2. Add alcohol Ethyl 2,6-dichloroquinoline-3-carboxylate

Amidation:

The synthesis of amides from this compound is crucial for creating compounds with diverse biological activities. Similar to esterification, the most straightforward method involves the initial conversion of the carboxylic acid to its acyl chloride with thionyl chloride, followed by reaction with a primary or secondary amine. fishersci.co.uk A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrochloric acid generated during the reaction. mychemblog.com

For more sensitive or less reactive amines, modern peptide coupling reagents are highly effective. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), or more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitate amide bond formation under mild conditions with high yields. fishersci.co.ukmychemblog.comyoutube.com These reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile (B52724) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). fishersci.co.ukmychemblog.com

Table 2: Representative Amidation Reactions

Reactant Amine Reagent(s) Solvent Conditions Product
This compound Aniline 1. SOCl₂2. Aniline, Triethylamine Dichloromethane 1. Reflux2. Room temp. N-phenyl-2,6-dichloroquinoline-3-carboxamide
This compound Benzylamine HATU, DIEA DMF 0°C to room temp. N-benzyl-2,6-dichloroquinoline-3-carboxamide

Functionalization at Quinoline Nitrogen (N1)

The nitrogen atom (N1) of the quinoline ring is a site for functionalization, typically through alkylation, which can modulate the electronic properties and biological activity of the molecule. Direct alkylation of the quinoline nitrogen in this compound itself is challenging due to the presence of the acidic proton. Therefore, this modification is usually performed on the corresponding ester derivatives, such as ethyl 2,6-dichloroquinoline-3-carboxylate.

The N-alkylation can be achieved by reacting the quinoline ester with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable polar aprotic solvent like DMF or acetonitrile. The reaction may require heating to proceed at a reasonable rate. The product of this reaction is a quaternary quinolinium salt. While specific examples for 2,6-dichloroquinoline-3-carboxylates are not extensively documented in readily available literature, this method is a standard procedure for the N-alkylation of quinolines.

Table 3: Potential N-Alkylation Reaction

Reactant Reagent Solvent Conditions Product
Ethyl 2,6-dichloroquinoline-3-carboxylate Methyl Iodide DMF Heating 1-Methyl-2,6-dichloro-3-(ethoxycarbonyl)quinolinium iodide

Side-Chain Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position can be chemically transformed into other functional groups, providing another layer of structural diversity. A key modification is the reduction of the carboxylic acid or its ester derivative to a primary alcohol.

Direct reduction of the carboxylic acid to (2,6-dichloroquinolin-3-yl)methanol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF). masterorganicchemistry.comyoutube.com It is important to note that LiAlH₄ is a powerful and non-selective reducing agent. numberanalytics.com

A more common and often higher-yielding approach involves the reduction of the corresponding ester, for instance, ethyl 2,6-dichloroquinoline-3-carboxylate. The ester can be effectively reduced to the primary alcohol, (2,6-dichloroquinolin-3-yl)methanol, using LiAlH₄. masterorganicchemistry.com The reaction typically involves stirring the ester with an excess of LiAlH₄ in THF at room temperature, followed by a careful aqueous workup. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. numberanalytics.com Another reducing agent, diisobutylaluminum hydride (DIBAL-H), can also be used, and in some cases, can allow for the reduction of an ester to an aldehyde if the reaction is performed at low temperatures, although complete reduction to the alcohol is also common. numberanalytics.comyoutube.com

The resulting primary alcohol, (2,6-dichloroquinolin-3-yl)methanol, is a versatile intermediate itself. For example, it can be converted to the corresponding chloromethyl derivative, 3-(chloromethyl)-2,6-dichloroquinoline, by treatment with thionyl chloride. prepchem.com

Table 4: Representative Side-Chain Modification Reactions

Reactant Reagent(s) Solvent Conditions Product
Ethyl 2,6-dichloroquinoline-3-carboxylate LiAlH₄ THF 0°C to Room Temp. (2,6-Dichloroquinolin-3-yl)methanol uni.lu
This compound LiAlH₄ THF Reflux (2,6-Dichloroquinolin-3-yl)methanol masterorganicchemistry.com

Structure Activity Relationship Sar Studies of 2,6 Dichloroquinoline 3 Carboxylic Acid Analogs

Impact of Halogen Substituents on Biological and Chemical Activity

The presence and nature of halogen substituents on the quinoline (B57606) core are pivotal in modulating the compound's physicochemical properties and biological function. Halogen atoms influence factors such as lipophilicity, electronic distribution, and metabolic stability, which in turn affect cellular uptake and target engagement. acs.orgrsc.org

Studies on various quinoid compounds have shown that the degree of halogenation can correlate with biological activity; for instance, compounds with a greater number of chlorine atoms have demonstrated higher insecticidal and fungicidal properties. biointerfaceresearch.com In the context of anticancer agents, the substitution pattern of halogens on related 8-hydroxyquinoline (B1678124) scaffolds was found to have a minor impact on in vitro cytotoxicity but did influence cellular accumulation. acs.org This suggests that the lipophilicity conferred by the halogens plays a significant role.

Table 1: Representative Impact of Halogen and Other Substituents on Biological Activity of Quinoline Analogs

acs.org
Compound SeriesSubstituent ModificationObserved Effect on Activity/PropertyReference
Organoruthenium 8-HydroxyquinolinesVarying halogen substitutions (Cl, I)Low correlation between lipophilicity and cytotoxic activity, but cellular accumulation was affected.
N-Substituted Quinone IminesIncreased number of chlorine atomsHigher insecticidal, fungicidal, and herbicidal activity was observed.

Role of the Carboxylic Acid Moiety in Molecular Recognition

The carboxylic acid group at the C-3 position of the quinoline ring is a critical feature for molecular recognition and biological activity. This moiety can act as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the active sites of enzymes or with DNA. nih.govresearchgate.net

In a comprehensive SAR study of quinoline-4-carboxylic acid analogs, including the notable anticancer agent brequinar (B1684385), the carboxylic acid at the C-4 position was identified as a strict requirement for the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase. nih.gov This underscores the essential role of this acidic group in binding.

The acidic nature of this functional group is also crucial. The pKa value of the carboxylic acid can influence the ionization state of the molecule under different physiological pH conditions. Research on 2,4-disubstituted quinoline-3-carboxylic acid derivatives demonstrated that these acidic forms exhibited higher selectivity for cancer cells compared to their ester parent compounds. nih.gov This enhanced selectivity is attributed to the fact that the acidic environment of tumor tissues favors the un-ionized, more absorbable form of the drug, leading to higher concentration within cancer cells. nih.gov This highlights the dual role of the carboxylic acid in both direct binding interactions and in conferring desirable pharmacokinetic properties.

Table 2: Comparison of Activity Between Carboxylic Acid and Ester Analogs

nih.gov
Compound ClassFunctional GroupKey FindingReference
2,4-disubstituted quinoline derivativesCarboxylic AcidExhibited higher selectivity and potency against cancer cell lines (MCF-7, K562) compared to esters.
2,4-disubstituted quinoline derivativesEsterLower selectivity for cancer cells versus non-cancerous cells.

Pharmacophore Modeling and Ligand-Based Design for 2,6-Dichloroquinoline-3-carboxylic Acid Scaffolds

Pharmacophore modeling is a powerful computational method in drug discovery that identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. researchgate.netdovepress.com For the this compound scaffold, a pharmacophore model can be constructed based on a set of known active analogs. nih.gov

Such a model typically defines key chemical features, including:

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the carbonyl oxygen of the carboxylic acid.

Hydrogen Bond Donors: The hydroxyl group of the carboxylic acid.

Aromatic Rings: The quinoline ring system itself.

Hydrophobic Features: The dichlorinated benzene (B151609) ring portion of the scaffold.

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. nih.gov The goal is to identify novel molecules, potentially with entirely different core structures, that can match the defined pharmacophoric features. This ligand-based design approach facilitates the discovery of new compounds with potentially improved potency, selectivity, or pharmacokinetic profiles. nih.gov Studies on related quinoline derivatives have successfully used this approach to develop new anticancer and antioxidant agents. nih.govnih.gov

Table 3: Hypothetical Pharmacophore Features for a Quinoline-3-Carboxylic Acid Scaffold

Pharmacophore FeatureCorresponding Chemical GroupRole in Molecular Interaction
Aromatic Ring (AR)Quinoline Ring SystemPi-stacking interactions with aromatic residues in a binding pocket.
Hydrogen Bond Acceptor (HBA)Carboxylic Acid Oxygen, Quinoline NitrogenForms hydrogen bonds with donor groups on the target.
Hydrogen Bond Donor (HBD)Carboxylic Acid Hydroxyl GroupForms hydrogen bonds with acceptor groups on the target.
Hydrophobic (HY)Chlorinated Benzene RingEngages in hydrophobic interactions within the binding site.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry used to optimize lead compounds or to discover novel chemical series. nih.gov

Scaffold hopping involves replacing the central molecular core (the scaffold) of a known active compound with a chemically different one, while preserving the 3D orientation of the essential functional groups defined by the pharmacophore. scispace.com For the this compound scaffold, the quinoline ring system could be "hopped" to other heterocyclic systems like quinazoline (B50416), indole (B1671886), or benzimidazole (B57391) to explore new chemical space and potentially improve properties or find novel intellectual property. nih.gov

Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains the same biological activity. nih.gov This is a common tactic to address issues with metabolism, toxicity, or physicochemical properties.

Key bioisosteric replacements relevant to the this compound scaffold include:

Carboxylic Acid Bioisosteres: The carboxylic acid moiety can be replaced by a tetrazole ring, which is a well-established non-classical bioisostere that mimics the acidic proton and hydrogen bonding capacity. In a study of protein kinase CK2 inhibitors, the most active compounds were found among tetrazolo-quinoline derivatives. tandfonline.comnih.gov

Halogen Bioisosteres: A chlorine atom can be replaced by other halogens or by groups like a trifluoromethyl (-CF3) group, which is similar in size but has different electronic properties.

Table 4: Examples of Bioisosteric Replacements for the Quinoline Scaffold

nih.gov
Original Functional GroupPotential BioisostereRationale for ReplacementReference
Carboxylic Acid (-COOH)Tetrazole RingMimics the acidic proton and H-bonding pattern; can improve metabolic stability and cell permeability.
Chlorine (-Cl)Trifluoromethyl (-CF3)Similar size, but alters electronic properties and can block metabolic oxidation.

Biological Activity and Mechanistic Investigations of 2,6 Dichloroquinoline 3 Carboxylic Acid and Its Derivatives

Preclinical In Vitro Antimicrobial Efficacy

Derivatives of the quinoline (B57606) core structure have shown promising activity against a variety of pathogenic bacteria and fungi. The substitutions on the quinoline ring, particularly at the 2, 3, 6, and 7-positions, play a crucial role in determining the spectrum and potency of their antimicrobial effects.

The antibacterial potential of quinoline-3-carboxylic acid derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, a derivative, 2,7-dichloroquinoline-3-carboxamide, has demonstrated activity against several bacterial strains. researchgate.net Specifically, 2,7-dichloroquinoline-3-carbonitrile (B119050) showed good activity against Staphylococcus aureus and Pseudomonas aeruginosa with an inhibition zone of 11.00 ± 0.03 mm for both. researchgate.net The corresponding carboxamide derivative displayed notable efficacy against Escherichia coli, with an inhibition zone of 11.00 ± 0.04 mm. researchgate.net

Other related chloroquinoline derivatives have also been investigated. Studies on 7-substituted 2-chloroquinoline-3-carboxylic acids revealed that these compounds possess antimicrobial properties. nih.gov Furthermore, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids exhibited significant antibacterial activity. nih.gov One of the most potent compounds in this series showed Minimum Inhibitory Concentrations (MIC) of 4.1 µg/mL against Staphylococcus aureus, 1 µg/mL against Escherichia coli, and 1 µg/mL against Klebsiella pneumoniae. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives

CompoundBacterial StrainActivity MeasurementResultReference
2,7-dichloroquinoline-3-carbonitrileStaphylococcus aureusInhibition Zone (mm)11.00 ± 0.03 researchgate.net
2,7-dichloroquinoline-3-carbonitrilePseudomonas aeruginosaInhibition Zone (mm)11.00 ± 0.03 researchgate.net
2,7-dichloroquinoline-3-carboxamideEscherichia coliInhibition Zone (mm)11.00 ± 0.04 researchgate.net
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus aureusMIC (µg/mL)4.1 nih.gov
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidEscherichia coliMIC (µg/mL)1 nih.gov
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidKlebsiella pneumoniaeMIC (µg/mL)1 nih.gov

Research has identified 2,6-disubstituted quinolines as a promising class of antifungal agents. nih.gov A study focusing on 6-amide and 6-urea derivatives of this scaffold found them to have fungicidal activity against Candida albicans, with Minimal Fungicidal Concentration (MFC) values below 15 µM. nih.govnih.gov Certain 6-amide derivatives were particularly potent, with MFC values ranging from 6.25 to 12.5 µM against C. albicans. nih.govnih.gov Some of these compounds also demonstrated activity against the emerging pathogen Candida glabrata (MFC < 50 µM) and were capable of eradicating C. albicans biofilms. nih.govnih.gov

Similarly, halogenated quinoline (HQ) analogues have shown broad-spectrum antifungal activity. nih.gov In one study, four different HQ analogues inhibited the growth of C. albicans with a Minimum Inhibitory Concentration (MIC) of 100 nM, and sixteen analogues were effective against Cryptococcus neoformans with MICs ranging from 50 to 780 nM. nih.gov Notably, two of these analogues could eradicate mature biofilms of both fungal species. nih.gov In contrast, some studies have found that certain derivatives, such as 6-fluoro-quinoline-3-carboxylic acid analogs, exhibit only weak activity against fungi like Candida albicans and Aspergillus niger. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Quinoline Derivatives

Compound Class/DerivativeFungal StrainActivity MeasurementResultReference
2,6-Disubstituted quinoline (6-amide derivatives)Candida albicansMFC (µM)6.25–12.5 nih.govnih.gov
2,6-Disubstituted quinoline (specific 6-amide derivatives)Candida glabrataMFC (µM)< 50 nih.govnih.gov
Halogenated quinoline analogues (4 compounds)Candida albicansMIC100 nM nih.gov
Halogenated quinoline analogues (16 compounds)Cryptococcus neoformansMIC50–780 nM nih.gov
Halogenated quinoline analogues (2 compounds)C. albicans & C. neoformans biofilmsMBEC (µM)6.25–62.5 nih.gov

The antimicrobial mechanisms of quinoline derivatives are multifaceted. One proposed mechanism is the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that compounds like 2,7-dichloroquinoline-3-carboxamide have a strong binding affinity for E. coli DNA gyrase B, an enzyme critical for DNA replication, thereby inhibiting cell division. researchgate.netwikipedia.org

Another identified mechanism, particularly in fungi, involves the induction of oxidative stress. Certain 6-urea derivatives of 2,6-disubstituted quinolines have been found to cause an accumulation of endogenous reactive oxygen species (ROS) within Candida albicans biofilm cells, leading to cellular damage and death. nih.govnih.gov Furthermore, studies on halogenated quinolines suggest that their antifungal activity relies on their ability to penetrate fungal cells, indicating an intracellular mode of action. nih.gov Some quinoline-related compounds have also been shown to disrupt cell membrane integrity and increase the permeability of the plasmalemma. nih.gov

Preclinical In Vitro Anticancer and Antiproliferative Studies

The antiproliferative properties of 2,6-dichloroquinoline-3-carboxylic acid and its derivatives have been extensively evaluated against a panel of human cancer cell lines, revealing their potential as scaffolds for novel anticancer agents.

Numerous studies have demonstrated the potent cytotoxic effects of quinoline-3-carboxylic acid derivatives against various cancer cell lines. Designed 2,4-disubstituted quinoline-3-carboxylic acid derivatives were evaluated in vitro against MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia) cell lines, showing micromolar inhibition. nih.gov

Further research on quinoline-3-carboxylate derivatives identified compounds with exceptionally high potency. nih.gov For example, compounds designated as 4m and 4n showed IC50 values of 0.33 µM against the MCF-7 cell line, while compounds 4k and 4m were highly active against the K562 cell line with an IC50 value of 0.28 µM. nih.gov Another study synthesized a series of 2-aryl-4,6-disubstituted quinolines and found several compounds with significant cytotoxic activity against a panel of five tumor cell lines, including MCF-7 and PC3 (prostate cancer), with IC50 values ranging between 5.6 and 19.2 µg/ml. researchgate.net A specific aryl ester derivative of quinoline-2-carboxylic acid also exhibited potent cytotoxicity against PC3 cells, with an IC50 value of 26 µg/mL. researchgate.net

Table 3: Antiproliferative Activity of Selected Quinoline Derivatives Against Human Cancer Cell Lines

Compound/Derivative ClassCell LineActivity MeasurementResultReference
2,4-Disubstituted quinoline-3-carboxylic acidsMCF-7, K562InhibitionMicromolar range nih.gov
Quinoline-3-carboxylate derivative (4m)MCF-7IC50 (µM)0.33 nih.gov
Quinoline-3-carboxylate derivative (4n)MCF-7IC50 (µM)0.33 nih.gov
Quinoline-3-carboxylate derivative (4k)K562IC50 (µM)0.28 nih.gov
Quinoline-3-carboxylate derivative (4m)K562IC50 (µM)0.28 nih.gov
2-Aryl-4,6-disubstituted quinolines (Compounds 7, 8, 11, 12, 17, 18)MCF-7, PC3IC50 (µg/mL)5.6 - 19.2 researchgate.net
Quinoline-2-carboxylic acid aryl esterPC3IC50 (µg/mL)26 researchgate.net

The anticancer effects of quinoline derivatives are often mediated through the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle. Studies have shown that the antiproliferative activity of quinoline-3-carboxylate derivatives is achieved through the up-regulation of intrinsic apoptosis pathways. nih.gov

Mechanistic investigations into a quinoline-2-carboxylic acid aryl ester revealed that it induces apoptosis in PC3 prostate cancer cells. researchgate.net This was evidenced by an increase in the Bax/Bcl-2 ratio and enhanced activity of caspases-7 and -9. researchgate.net The same compound also caused cell cycle arrest at the S phase and led to a characteristic ladder pattern of internucleosomal DNA fragmentation, a hallmark of apoptosis. researchgate.net Similarly, a quinoxaline-based derivative was also found to arrest PC-3 cells in the S phase and induce apoptosis. nih.gov

Other quinoline derivatives have been shown to affect different phases of the cell cycle. For example, certain pyranoquinoline derivatives were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in various cancer cell lines. osti.gov A different quinoline-2-thione derivative also impeded the cell cycle at the G2 phase in ovarian cancer cells, which was associated with an increase in pro-apoptotic proteins like BAX and Caspase 3, and a decrease in the anti-apoptotic protein BCL2. nih.gov

Molecular Pathways and Target Identification in Cancer Cells

Derivatives of quinoline-3-carboxylic acid have demonstrated notable antiproliferative effects across various cancer cell lines. The mechanisms underlying this activity often involve the induction of apoptosis and arrest of the cell cycle. For instance, studies on certain quinoline-3-carboxylate derivatives have shown they can trigger the intrinsic apoptosis pathway. nih.gov Some potent derivatives have been observed to cause a significant arrest of cells in the S phase of the cell cycle, leading to programmed cell death. nih.gov

The anticancer activity of these compounds is linked to their ability to target specific molecular pathways crucial for cancer cell survival and proliferation. Quinoline-3-carboxamides, a related class of compounds, are known to inhibit kinases from the phosphatidylinositol 3-kinase-related kinases (PIKK) family. mdpi.comconsensus.app These kinases, such as Ataxia-Telangiectasia Mutated (ATM) kinase, are central to the DNA damage response (DDR) pathway. mdpi.comconsensus.app By acting as competitive inhibitors of adenosine (B11128) triphosphate (ATP) at the kinase hinge region, these compounds can disrupt DNA repair mechanisms, rendering cancer cells more susceptible to DNA-damaging agents. mdpi.comconsensus.app

Furthermore, the cytotoxic effects of some quinoline derivatives are selective towards cancer cells. nih.gov For example, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid showed a significant reduction in the cellular growth of MCF-7 breast cancer cells. nih.gov The selectivity of certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives for cancer cells over non-cancerous cells has been attributed to differences in their pKa values, which affects drug absorption in the acidic tumor microenvironment. nih.gov In-silico studies suggest that some quinoline-3-carboxylic acid derivatives may act as DNA minor groove-binding agents, directly interacting with DNA to exert their cytotoxic effects. researchgate.net

Enzyme Inhibition and Molecular Targeting Studies

The therapeutic potential of this compound and its derivatives is often rooted in their ability to specifically inhibit key enzymes involved in various pathological processes.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Quinoline carboxylic acids represent a significant class of inhibitors for dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. nih.gov This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a prime target for anticancer therapies. nih.gov Inhibition of DHODH leads to pyrimidine depletion, which in turn halts the cell cycle in the S-phase. nih.gov

Structure-activity relationship (SAR) studies have identified critical structural features required for DHODH inhibition by quinoline carboxylic acid analogs. nih.govaminer.cn These include:

The C4 position: This position has a strict requirement for a carboxylic acid group or its corresponding salts to maintain activity. nih.govaminer.cn

The C2 position: Bulky, hydrophobic substituents at this position are necessary for potent inhibition. nih.govaminer.cn

The benzo portion of the quinoline ring: Appropriate substitutions on this ring are also crucial for inhibitory activity. nih.govaminer.cn

One of the most well-known DHODH inhibitors from this class is brequinar (B1684385) sodium. nih.gov Research has focused on developing novel analogs with improved potency and pharmacokinetic properties. nih.govnih.gov For example, structure-guided design has led to the discovery of potent quinoline-based analogues with IC50 values in the nanomolar range. nih.govnih.gov

Inhibition of Dihydroorotate Dehydrogenase (DHODH) by Quinoline Analogues
CompoundDHODH IC50
Analogue 419.71 ± 1.4 nM
Analogue 4326.2 ± 1.8 nM
1,7-Naphthyridine 4628.3 ± 3.3 nM

Topoisomerase Inhibition (e.g., Topoisomerase II)

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are vital for cell proliferation, making them established targets for cancer chemotherapy. mdpi.comwikipedia.org Quinoline derivatives have been investigated as inhibitors of both topoisomerase I (topo I) and topoisomerase II (topo II). mdpi.comnih.gov These inhibitors can act as "poisons," stabilizing the transient enzyme-DNA cleavage complex, which leads to irreparable DNA strand breaks and ultimately triggers apoptosis. wikipedia.org

For example, certain pyrazolo[4,3-f]quinoline derivatives have shown significant inhibitory activity against topoisomerase IIα (topo IIα). mdpi.com One such derivative, compound 2E, demonstrated 88.3% inhibition of topo IIα activity, comparable to the established anticancer drug etoposide. mdpi.com The mechanism of fluoroquinolone antibiotics, a related class of compounds, involves the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), preventing cell division. wikipedia.org This highlights the potential of the quinoline scaffold in targeting these crucial enzymes.

Other Relevant Enzyme Systems (e.g., Catalase, α-glucosidase, α-amylase)

Derivatives of quinoline carboxylic acid have also been found to inhibit enzymes relevant to metabolic disorders like type 2 diabetes. Specifically, they have shown inhibitory effects against α-glucosidase and α-amylase, enzymes that are critical for carbohydrate digestion. researchgate.net By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be slowed, helping to manage postprandial hyperglycemia. nih.govnih.gov

Studies have shown that quinoline-2-carboxylic acid and quinoline-3-carboxylic acid exhibit potent inhibitory activities against both α-glucosidase and α-amylase, with IC50 values superior to the standard drug acarbose. researchgate.net The presence of a carboxyl group on the quinoline ring was found to be essential for this inhibitory activity. researchgate.net Numerous quinoline hybrids, incorporating moieties like 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole, have been synthesized and shown to be potent, non-competitive α-glucosidase inhibitors. nih.gov

Inhibition of α-Glucosidase and α-Amylase by Quinoline Carboxylic Acids
Compoundα-Glucosidase IC50 (µg/mL)α-Amylase IC50 (µg/mL)
Quinoline-2-carboxylic acid9.115.5
Quinoline-3-carboxylic acid10.631.4
Quinoline-4-carboxylic acid60.2152.4
Acarbose (Standard)66.5180.6

Ligand-Protein Interaction Analysis (e.g., Co-crystal Structures)

Understanding the precise interactions between quinoline derivatives and their protein targets is crucial for rational drug design. Molecular docking and co-crystal structure analyses are powerful tools for this purpose. nih.gov

In the context of DHODH inhibition, a high-resolution co-crystal structure of a brequinar analogue with the enzyme has provided detailed insights into the essential pharmacophore. nih.gov The carboxylate group of the inhibitor forms a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the active site. nih.gov The quinoline core and other substituents engage in hydrophobic interactions within a channel. nih.gov This structural information has guided the development of new analogues designed to form novel hydrogen-bonding interactions with other residues like T63 and Y356 in the binding pocket, leading to enhanced potency. nih.govnih.gov A co-crystal structure of one such potent analogue (compound 43) with DHODH confirmed a novel water-mediated hydrogen bond interaction with T63. nih.govnih.gov

Molecular docking studies have also been employed to predict the binding modes of quinoline derivatives with other targets, including kinases and α-glucosidase, providing a basis for understanding their structure-activity relationships. mdpi.comnih.govresearchgate.net

Preclinical In Vitro and In Vivo Anti-inflammatory Investigations

The quinoline scaffold is also associated with significant anti-inflammatory properties. In vitro studies have demonstrated that quinoline-3-carboxylic acid and its derivatives can exert appreciable anti-inflammatory effects. nih.govresearchgate.net In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophage cells, these compounds showed notable anti-inflammatory affinities, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without exhibiting cytotoxicity to the inflamed macrophages. nih.govresearchgate.net

The mechanism of this anti-inflammatory action involves the inhibition of key inflammatory mediators. Certain 2-substituted 3-arylquinoline derivatives have been shown to significantly reduce the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in LPS-activated macrophages. nih.gov These compounds also suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Attenuating the production of these mediators is a key strategy for preventing inflammatory diseases. nih.gov While extensive in vitro data exists, further in vivo studies are necessary to fully establish the anti-inflammatory potential of these compounds in more complex biological systems. nih.gov

Modulation of Inflammatory Mediators

Research into the anti-inflammatory properties of quinoline carboxylic acids has indicated their potential to modulate key pathways in the inflammatory response. Studies on quinoline-3-carboxylic acid derivatives have shown notable anti-inflammatory effects in cellular models. For instance, in experiments using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, selected quinoline-3-carboxylic acids demonstrated significant anti-inflammatory activity. nih.gov The precise mechanisms by which this compound specifically modulates inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase (COX) are not extensively detailed in the available literature. However, the broader class of quinoline derivatives has been investigated for these properties. nih.govresearchgate.net The anti-inflammatory effects of some quinoline compounds are thought to involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which would lead to a downregulation in the expression of inflammatory mediators like iNOS and COX-2. nih.gov

In Vivo Animal Models of Inflammation

While cellular studies provide a foundational understanding, in vivo animal models are crucial for evaluating the physiological anti-inflammatory effects of compounds. For the broader category of quinoline derivatives, animal models of inflammation have been employed. For example, quinazoline (B50416) derivatives, which are structurally related to quinolines, have shown dose-dependent inhibition of paw edema in carrageenan-induced models and reduced granuloma formation in cotton pellet-induced models in rats. jneonatalsurg.com These tests suggest that the chemical scaffold has potential for both acute and chronic anti-inflammatory activity. jneonatalsurg.com However, specific studies detailing the use of this compound or its direct derivatives in such in vivo inflammation models are not prominently available in the reviewed literature.

Preclinical Antimalarial Efficacy

The quinoline core is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a notable example. Derivatives of this compound are part of a continued effort to develop new agents to combat drug-resistant malaria.

Activity Against Plasmodium falciparum Strains (in vitro)

Numerous studies have demonstrated the potent in vitro activity of chloro-substituted quinoline derivatives against various strains of Plasmodium falciparum, the deadliest malaria parasite. This includes both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. For example, a series of 3-substituted chloroquine derivatives, synthesized from 4,7-dichloroquinoline, showed significant activity against the CQS 3D7 strain and the CQR Dd2 strain. scholaris.ca Similarly, hybrid compounds incorporating the 7-chloroquinoline (B30040) moiety have exhibited IC₅₀ values in the low nanomolar to micromolar range against strains such as Pf3D7, PfDd2, PfK1, and PfW2. nih.govnih.govmdpi.com

Compound ClassP. falciparum StrainReported IC₅₀Reference
Quinoline-Pyrazole HybridsNot Specified0.036 µg/mL nih.gov
7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolinesW2 (CQR)1.4 µM nih.govmdpi.com
Chloroquinoline-acetamide Hybrids3D70.30 - 33.52 µM researchgate.net
3-Substituted Chloroquine Derivatives3D7 (CQS) & Dd2 (CQR)Active, values comparable to Chloroquine for 3D7 scholaris.ca
2,4-bis{4-[(2-dimethylaminoethyl)aminomethyl] phenyl} quinolines3D7 (CQS) & W2 (CQR)0.032 - 0.34 µM nih.gov

Heme Crystallization Inhibition Assays

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of heme detoxification in the parasite's digestive vacuole. nih.gov During hemoglobin digestion, the parasite releases toxic free heme, which it crystallizes into an inert polymer called hemozoin. Quinoline drugs are believed to interfere with this process. researchgate.net They cap the growing faces of the hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite. nih.gov Assays confirm that various chloroquinoline derivatives effectively inhibit the formation of β-hematin (the synthetic form of hemozoin), a key indicator of this mechanism of action. researchgate.net Studies using atomic force microscopy have shown that chloroquine specifically binds to the {100} surfaces of hematin (B1673048) crystals, arresting their growth. nih.gov

In Vivo Murine Malaria Models (e.g., P. berghei, P. chabaudi)

The efficacy of novel antimalarial compounds is further evaluated in murine models of malaria, such as those using Plasmodium berghei. These models provide crucial data on a compound's activity within a living organism. A potent chloro-substituted quinoline derivative, identified as a prototype for further development, demonstrated significant antimalarial activity in P. berghei-infected mice. This compound achieved a 49% inhibition of parasitemia, highlighting the in vivo potential of this chemical class. nih.gov Another study involving a gold(I) complex of chloroquine also showed lower parasitemia in a P. berghei model compared to chloroquine alone. mdpi.com

Other Investigational Biological Activities (e.g., NMDA Receptor Glycine (B1666218) Site Antagonism, Anti-protozoal)

Beyond their anti-inflammatory and antimalarial potential, derivatives of dichloroquinoline carboxylic acid have been explored for other biological activities.

NMDA Receptor Glycine Site Antagonism: Certain quinoline derivatives have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine co-agonist site. nih.gov Specifically, compounds structurally related to this compound, such as 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid and 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid, have shown high binding affinity for this site. nih.govresearchgate.net Antagonism at this site can modulate glutamatergic neurotransmission and is an area of interest for developing treatments for various neurological and psychiatric disorders.

Anti-protozoal Activity: The activity of quinoline derivatives extends to other protozoan parasites besides Plasmodium. Chloroquinoline-based compounds have been synthesized and tested against a range of protozoa. Studies have shown that these derivatives possess significant in vitro activity against Entamoeba histolytica, the parasite responsible for amoebiasis, with some compounds showing greater potency than the standard drug metronidazole. researchgate.netnih.gov Furthermore, novel quinoline derivatives have demonstrated broad-spectrum activity against various trypanosomatid parasites, including Trypanosoma brucei rhodesiense (causes sleeping sickness), Trypanosoma cruzi (causes Chagas disease), and Leishmania infantum (causes leishmaniasis), with some compounds showing submicromolar efficacy. uantwerpen.be

Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Considerations (in silico and in vivo animal models)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to predict its pharmacokinetic behavior and potential viability as a therapeutic agent. For this compound and its derivatives, preclinical ADME characteristics have been primarily investigated through computational (in silico) models, with supportive in vivo data available for structurally related quinoline analogues.

In Silico ADME Predictions

Computational tools such as SwissADME and ADMETlab are frequently used to forecast the ADME profile of novel chemical entities. nih.govudhtu.edu.ua Studies on various substituted quinoline carboxylic acids and related structures indicate a generally favorable drug-like profile. nih.govresearchgate.net

Absorption: Predictions for quinoline derivatives consistently suggest the potential for good oral bioavailability. For many analogues, high gastrointestinal (GI) absorption is predicted. nih.gov The unionized form of quinoline-3-carboxylic acid derivatives in the acidic environment of cancer tissues may also enhance drug absorption in target areas. nih.gov

Distribution: The ability of a compound to cross biological membranes and distribute into tissues is crucial for its efficacy. In silico models predict that while many quinoline derivatives may not penetrate the blood-brain barrier (BBB), they are also often not substrates for P-glycoprotein (P-gp), a key efflux pump that can limit drug distribution into tissues. nih.gov

Metabolism: The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico screening of quinoline derivatives suggests that they may act as inhibitors of several CYP isoforms, particularly CYP1A2, CYP2C19, and CYP2C9. nih.gov This indicates a potential for drug-drug interactions that would need to be considered in further development.

Interactive Table of Predicted ADME Properties for Quinoline Derivatives

Compound ClassPredicted GI AbsorptionPredicted BBB PermeantPredicted P-gp SubstratePredicted CYP Inhibition Profile
2,4-disubstituted quinoline-3-carboxylic acidsHighNoNoInhibitor of CYP1A2, CYP2C19, CYP2C9
6-substituted-2-chloroquinoline-3-carbaldehyde derivativesHighNoNoData not specified
Indenoquinoxaline-6-carboxylic acid derivativesHighYesData not specifiedData not specified

In Vivo Animal Models

While specific in vivo ADME data for this compound is not extensively documented, studies on closely related analogues provide valuable insights.

Pharmacokinetics and Metabolism: Research on a series of quinoline 3-carboxamide derivatives in mice revealed that the compounds were metabolized by cytochrome P450 enzymes. nih.gov These derivatives generally showed low microsomal clearance, which translated to high exposure of the parent compound in vivo. nih.gov This suggests that the quinoline-3-carboxylic acid scaffold is metabolically stable. Further supporting this, a separate study on a potent 4-quinoline carboxylic acid inhibitor found it possessed significant oral bioavailability (F = 56%) and an elimination half-life of 2.78 hours after oral dosing in preclinical models. nih.gov

Distribution and Excretion: The distribution and excretion of a novel thieno[2,3-b]quinoline-2-carboxylate derivative (PU-48) were investigated in rats. nih.gov Following oral administration, the compound was rapidly absorbed and extensively distributed into various tissues, with the highest concentrations found in the stomach, intestine, liver, and kidney. nih.gov The total excretion of the parent drug in urine, feces, and bile was less than 2%, indicating that the primary route of elimination for this quinoline-like structure is through metabolic clearance rather than direct excretion. nih.gov

These findings from structurally similar compounds suggest that derivatives of this compound are likely to be orally bioavailable, extensively distributed, and cleared primarily via metabolism. However, direct experimental validation on the specific parent compound and its unique derivatives is necessary to confirm these preclinical predictions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 2,6-dichloroquinoline-3-carboxylic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecule's geometry and calculate key electronic parameters. arabjchem.orgasianpubs.org

These calculations yield crucial information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals, and the resulting HOMO-LUMO energy gap, are fundamental indicators of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. Other properties derived from these calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which collectively provide a detailed picture of the molecule's electronic behavior. asianpubs.org

Table 1: Representative DFT-Calculated Electronic Properties for a Quinoline (B57606) Derivative (Note: This table is illustrative of the types of data generated for quinoline derivatives; specific values for this compound are not available in the cited literature.)

Parameter Description Typical Calculated Value Range
EHOMO (eV) Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -3.0
Energy Gap (ΔE) (eV) Difference between LUMO and HOMO energies 3.5 to 5.0
Ionization Potential (I) (eV) Energy required to remove an electron 6.0 to 7.5
Electron Affinity (A) (eV) Energy released when an electron is added 1.5 to 3.0
Electronegativity (χ) (eV) Tendency to attract electrons 3.75 to 5.25

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). Studies on related quinoline carboxylic acids have explored their potential as inhibitors for targets like protein kinase CK2 or for activity against Leishmania major N-myristoyltransferase. nih.govnih.gov For this compound, docking simulations would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with amino acid residues in the active site of a target protein. nih.gov The results would provide insights into its potential mechanism of action and guide further optimization.

Molecular Dynamics Simulations of Ligand-Target Interactions

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a more realistic representation of the binding event in a simulated physiological environment (e.g., in water). arabjchem.org

For a complex of this compound with a target protein, an MD simulation would reveal the stability of the binding pose predicted by docking. It allows for the analysis of conformational changes in both the ligand and the protein upon binding and the persistence of key intermolecular interactions. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses are typically performed to assess the stability of the complex and the flexibility of its components, respectively. arabjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by calculating molecular descriptors (physicochemical, topological, electronic, etc.) for a set of molecules with known activities.

While no specific QSAR model for this compound has been found, it could be included in a dataset of quinoline derivatives to build such a model. nih.govasianpubs.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.

In Silico ADME/Tox Predictions and Pharmacokinetic Profiling (preclinical focus)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity (Tox) predictions are crucial in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of a compound. Various computational models and software are used to predict properties like aqueous solubility, blood-brain barrier penetration, intestinal absorption, plasma protein binding, and potential interactions with cytochrome P450 enzymes. nih.govresearchgate.net

For this compound, predictions would likely be based on its structural similarity to known compounds and established algorithms. For instance, Lipinski's Rule of Five is often used as a preliminary filter for drug-likeness, assessing properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Toxicity predictions would screen for potential liabilities such as mutagenicity, carcinogenicity, or cardiotoxicity. researchgate.net

Table 2: Representative Predicted ADME Properties for a Quinoline Derivative (Note: This table is illustrative of the types of data generated for quinoline derivatives; specific values for this compound are not available in the cited literature.)

ADME Parameter Predicted Property Significance
Human Intestinal Absorption High Good potential for oral bioavailability
Blood-Brain Barrier (BBB) Permeation Low/Moderate Indicates potential for CNS or peripheral action
CYP2D6 Inhibition Inhibitor/Non-inhibitor Predicts potential for drug-drug interactions
Aqueous Solubility (logS) Low/Moderate Affects formulation and bioavailability

Conformational Analysis and Spectroscopic Property Predictions (e.g., TD-DFT for UV-Vis)

Conformational analysis is performed to identify the stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule, understanding the accessible conformations is important as the bioactive conformation may not be the lowest energy state.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). researchgate.net For this compound, these calculations would help in understanding its photophysical properties and could be correlated with experimental spectroscopic data. The calculations would typically be performed in different solvents using implicit solvation models to account for environmental effects on the electronic transitions. researchgate.net

Analysis of Chemical Reactivity Descriptors (e.g., Fukui Indices, Electrophilicity)

Conceptual DFT provides a range of reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. Fukui functions (f+, f-, f0) are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks, respectively. arabjchem.orgresearchgate.net

For this compound, the calculation of condensed Fukui indices for each atom would pinpoint the specific atoms most susceptible to attack. The global electrophilicity index (ω) is another important descriptor that quantifies the ability of a molecule to accept electrons. arabjchem.org By analyzing these descriptors, a detailed reactivity map of the molecule can be constructed, providing valuable information for understanding its potential chemical interactions and metabolic fate. asianpubs.orgresearchgate.net

Advanced Characterization and Analytical Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are indispensable for the unambiguous identification of new chemical entities. By probing the interactions of molecules with electromagnetic radiation, researchers can deduce detailed structural features.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution.

¹H NMR: In a typical ¹H NMR spectrum of a quinoline (B57606) derivative, the protons on the aromatic rings would exhibit characteristic chemical shifts, generally in the downfield region (7-9 ppm). The specific coupling patterns between adjacent protons would help in assigning their positions on the quinoline core. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10-12 ppm. bldpharm.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons in the aromatic quinoline ring would appear in the approximate range of 120-150 ppm. perkinelmer.com The carbon atom of the carboxylic acid group is typically observed in the range of 165-185 ppm. youtube.com Quaternary carbons, such as those bearing the chloro-substituents and at the ring junctions, would also be identifiable.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range coupled carbons, respectively, allowing for unambiguous assignment of all atoms in the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS is a vital technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it can confirm the molecular formula. For 2,6-dichloroquinoline-3-carboxylic acid (C₁₀H₅Cl₂NO₂), the presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. msu.edu

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orgmsu.edu For this compound, the spectrum would be expected to show characteristic absorption bands:

A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. rcsb.org

A strong C=O (carbonyl) stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹. rcsb.org

C=C and C=N stretching vibrations from the quinoline ring in the 1450-1600 cm⁻¹ region.

C-Cl stretching vibrations, which would typically appear in the fingerprint region below 800 cm⁻¹.

Functional Group Expected FTIR Absorption Range (cm⁻¹)
Carboxylic Acid O-H2500-3300 (broad)
Carbonyl C=O1700-1725
Aromatic C=C/C=N1450-1600
C-Cl< 800

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state. nist.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms and the bond lengths and angles between them can be determined. For this compound, a crystal structure would confirm the planar quinoline ring system and the spatial arrangement of the chloro and carboxylic acid substituents. It would also reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing. specac.com

Chromatographic and Electrophoretic Techniques for Analysis in Complex Matrices

Chromatographic and electrophoretic methods are essential for separating the target compound from impurities or other components in a mixture, a common requirement in research and quality control.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of quinoline carboxylic acids. hmdb.ca A C18 column with a mobile phase consisting of an acidified water-acetonitrile gradient would likely provide good separation. Detection is typically achieved using a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group usually requires derivatization (e.g., esterification) to increase its volatility. This technique is highly sensitive and provides both retention time data for separation and mass spectra for identification, making it suitable for analyzing halogenated compounds in complex mixtures.

Capillary Electrophoresis (CE): CE offers high-resolution separations based on the differential migration of ions in an electric field. It can be a powerful alternative or complementary technique to HPLC for the analysis of charged species like carboxylates.

Development of Analytical Methods for Detection and Quantification in Research Samples

Developing robust analytical methods is crucial for quantifying this compound in various research samples, such as reaction mixtures or biological matrices. This process involves several key steps:

Method Optimization: Fine-tuning parameters for techniques like HPLC or GC-MS, including the choice of column, mobile phase composition, temperature, and detector settings, to achieve optimal separation and sensitivity.

Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results.

Sample Preparation: Developing effective extraction and clean-up procedures to isolate the analyte from complex matrices, which might include liquid-liquid extraction or solid-phase extraction (SPE). For biological samples, derivatization might be necessary to enhance detection sensitivity, for example, by attaching a fluorescent tag for HPLC analysis.

These advanced analytical methodologies provide a comprehensive framework for the thorough investigation of this compound, from its initial structural confirmation to its quantification in complex research settings.

Exploratory Applications in Chemical Biology and Materials Science

2,6-Dichloroquinoline-3-carboxylic Acid as a Scaffold for Chemical Probes

The development of chemical probes is a cornerstone of chemical biology, enabling the study of biological processes in living systems. The this compound scaffold is well-suited for the generation of diverse libraries of small molecules for this purpose. The reactivity of the two chlorine atoms and the carboxylic acid group allows for systematic chemical modifications to generate derivatives with a range of physicochemical properties.

The chloro substituents on the quinoline (B57606) ring can be displaced by various nucleophiles, such as amines, thiols, and alcohols, through nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups, including fluorophores, affinity tags (like biotin), or photoreactive groups, which are essential components of chemical probes. Furthermore, the carboxylic acid at the 3-position can be readily converted into esters, amides, or other derivatives, providing another point for diversification. This versatility allows for the fine-tuning of the molecule's steric and electronic properties to achieve specific binding affinities and selectivities for biological targets.

The quinoline core itself is a known pharmacophore found in many biologically active compounds, suggesting that derivatives of this compound may interact with various biomolecules. By systematically modifying the scaffold, researchers can develop probes to investigate enzyme function, protein-protein interactions, and cellular signaling pathways.

Potential in Agrochemical Development (e.g., Herbicides, Pesticides)

The quinoline carboxylic acid motif is a recognized feature in the agrochemical industry, most notably in the development of herbicides. For instance, quinclorac, a selective herbicide, is a chlorinated quinoline carboxylic acid. bldpharm.com Carboxylic acids and their derivatives have a long history in the development of herbicides, targeting a variety of biological pathways in plants.

The structural features of this compound suggest its potential as a lead compound for the discovery of new agrochemicals. The dichloro-substitution pattern and the carboxylic acid functionality could impart herbicidal or pesticidal activity. The development of derivatives through modification of the carboxylic acid group or substitution of the chlorine atoms could lead to compounds with improved efficacy, selectivity, and environmental profiles. Research in this area would involve the synthesis of a library of derivatives and their subsequent screening for biological activity against various weeds and pests.

Table 1: Comparison of this compound with a Known Herbicidal Quinoline Carboxylic Acid

FeatureThis compoundQuinclorac
Scaffold QuinolineQuinoline
Functional Groups Carboxylic Acid, 2x ChloroCarboxylic Acid, 2x Chloro
Substitution Pattern 2,6-dichloro, 3-carboxy3,7-dichloro, 8-carboxy
Known Application ExploratoryHerbicide bldpharm.com

Integration into Functional Materials

The photophysical and electronic properties of the quinoline ring system make it an attractive candidate for incorporation into functional materials.

The extended π-conjugated system of the quinoline core is a common feature in organic dyes and pigments. The absorption and emission properties of quinoline derivatives can be tuned by the introduction of various substituents. The chloro and carboxylic acid groups of this compound provide convenient handles to attach chromophoric or auxochromic groups, thereby modifying the color and other properties of the resulting molecule. The synthesis of derivatives with extended conjugation could lead to new colorants with high tinctorial strength and good stability.

Many quinoline derivatives exhibit fluorescence, a property that is highly sensitive to their chemical environment. This makes them suitable for use as fluorescent probes and as emissive materials in organic light-emitting diodes (OLEDs). The carbazole (B46965) scaffold, which is structurally related to the quinoline system, has been extensively used in the development of materials for OLEDs. researchgate.net The introduction of different substituents onto the this compound framework could modulate the fluorescence quantum yield, emission wavelength, and charge-transport properties of the resulting materials. This would enable the design of new fluorescent dyes and emitters for applications in lighting and displays.

Coordination Chemistry and Metal Chelation Properties for Catalysis

The quinoline-3-carboxylic acid moiety possesses both a nitrogen atom within the heterocyclic ring and a carboxylic acid group, making it an excellent bidentate ligand for metal ions. The coordination of metal ions to such ligands can lead to the formation of stable metal complexes with interesting catalytic and material properties.

The chelation of metal ions by this compound could result in the formation of coordination polymers or discrete metal-organic complexes. scbt.com These complexes could find applications in catalysis, for example, in oxidation or reduction reactions, where the metal center acts as the active site and the quinoline ligand modulates its reactivity. chemicalbook.com The nature of the metal ion and the specific coordination geometry would determine the catalytic activity and selectivity of the resulting complex. The dichloro-substituents could also influence the electronic properties of the metal center, providing a further means of tuning the catalyst's performance.

Future Perspectives and Emerging Research Directions

Development of Highly Selective and Potent Analogs

A primary focus of future research is the rational design of 2,6-dichloroquinoline-3-carboxylic acid analogs with enhanced potency and target selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the quinoline (B57606) core to optimize interactions with biological targets. researchgate.net Research has shown that substitutions at various positions on the quinoline ring can significantly influence biological activity. For instance, studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have demonstrated that modifying substituents can improve selectivity for cancer cells over non-cancerous cells. nih.gov

Future work will likely involve:

Fine-tuning Substituents: Systematic modification of the substituents at the 2, 4, 6, and 7-positions to modulate electronic properties, lipophilicity, and steric factors. This can enhance binding affinities and improve pharmacokinetic profiles. researchgate.netnih.gov

Chiral Resolution: For analogs with stereocenters, the separation and evaluation of individual enantiomers are critical, as biological activity often resides in a single enantiomer. nih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve metabolic stability, reduce potential toxicity, and maintain or enhance biological activity.

Table 1: Examples of Biologically Evaluated Quinoline-3-Carboxylic Acid Analogs

Analog ClassKey Structural FeatureObserved Biological ActivityReference
2,4-Disubstituted quinoline-3-carboxylic acidsHydrolysis of parent ester to carboxylic acidEnhanced selective antiproliferative activity against MCF-7 and K562 cancer cell lines. nih.gov
Tetrazolo[1,5-a]quinoline-4-carboxylic acid derivativesFused tetrazole ringPotent inhibition of protein kinase CK2, with IC50 values as low as 0.65 μM. nih.gov
2-(Thiazol-2-yl)aminoquinoline-3-carboxylic acidsSubstitution of the 2-chloro group with 2-aminothiazole (B372263)Evaluated for antimicrobial activity. nih.gov
[2,3′-Biquinoline]-4-carboxylic acidsTwo linked quinoline ringsShowed promising antibacterial activity against various strains, with results comparable to ciprofloxacin. researchgate.net

Integration with Phenolic Compounds and Other Bioactive Moieties

Creating hybrid molecules by integrating the this compound scaffold with other pharmacophores is a rapidly emerging strategy. This approach aims to develop multifunctional agents that can interact with multiple biological targets, potentially leading to synergistic effects or novel mechanisms of action.

Phenolic Hybrids: The synthesis of quinolinone–phenolic acid hybrids has been explored to combine the properties of both moieties. nih.gov Phenolic compounds are well-known for their antioxidant properties and their ability to interact with various biological systems.

Heterocyclic Conjugates: The fusion or linking of the quinoline ring with other heterocyclic systems such as pyrazole, furan, thiadiazole, and indole (B1671886) has been shown to significantly enhance bioactivity. researchgate.net For example, quinoline-hydrazone hybrids have demonstrated potent leishmanicidal activity. rsc.org Similarly, the introduction of a thioether quinoline moiety to coumarin-3-carboxylic acid has yielded derivatives with significant antibacterial activity. acs.org

Future research will likely expand this concept to include a wider range of bioactive molecules, creating novel conjugates with tailored therapeutic profiles.

Exploration of Novel Biological Targets and Therapeutic Areas (preclinical)

While quinoline derivatives are well-known for their antimicrobial and anticancer activities, ongoing preclinical research is uncovering a broader range of potential therapeutic applications. rsc.org The exploration of novel biological targets is a key aspect of this research.

Enzyme Inhibition: Quinoline-3-carboxylic acids have been identified as inhibitors of various enzymes crucial for disease progression. This includes protein kinase CK2 (implicated in cancer), nih.gov HIV-1 integrase (a target for antiviral therapy), nih.gov and dihydroorotate (B8406146) dehydrogenase (a target in cancer and autoimmune diseases). nih.gov

DNA Intercalation: Some 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been studied as DNA minor groove binding agents, suggesting a mechanism of action that involves direct interaction with genetic material. benthamdirect.comresearchgate.net

Multi-target Agents: There is growing interest in developing quinoline derivatives as multi-target agents, particularly for complex diseases like neurodegenerative disorders and cancer. nih.gov For example, quinoline–chalcone hybrids have been investigated as potential multi-target anticancer agents. nih.gov

Preclinical studies are essential to validate these new targets and to establish the therapeutic potential of this compound and its analogs in areas beyond traditional applications.

Advanced Green Chemistry Approaches for Sustainable Synthesis

The synthesis of quinoline derivatives has traditionally involved methods that use hazardous reagents, high temperatures, and organic solvents, leading to environmental concerns. nih.gov Consequently, there is a significant shift towards developing advanced green chemistry approaches for a more sustainable synthesis. researchgate.netresearchgate.net

These green methodologies focus on:

Eco-friendly Solvents: Utilizing greener solvents like water, ethanol, and ethylene (B1197577) glycol to replace hazardous organic solvents. researchgate.netresearchgate.net

Novel Catalysts: Employing environmentally benign catalysts such as p-toluenesulfonic acid (p-TSA), formic acid, and reusable solid acid catalysts to drive reactions efficiently. researchgate.netijpsjournal.com Nanocatalysts are also gaining traction due to their high efficiency and recyclability. acs.org

Energy-Efficient Techniques: Adopting methods like microwave-assisted and ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net

A notable green method is the oxidation of the precursor aldehyde, 2,6-dichloroquinoline-3-carboxaldehyde, to the corresponding carboxylic acid. scbt.com Green oxidation protocols, such as using hydrogen peroxide with a selenium catalyst in water, offer a mild and eco-friendly alternative to traditional oxidizing agents. mdpi.com

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Quinolines

ParameterTraditional Methods (e.g., Skraup, Friedländer)Green Chemistry ApproachesReference
SolventsOften hazardous organic solvents (e.g., nitrobenzene, sulfuric acid).Water, ethanol, ethylene glycol, or solvent-free conditions. nih.govresearchgate.net
CatalystsStoichiometric amounts of strong acids or hazardous catalysts.Recyclable catalysts, p-TSA, formic acid, nanocatalysts. researchgate.netijpsjournal.comacs.org
EnergyHigh temperatures, long reaction times.Microwave or ultrasound irradiation, shorter reaction times. nih.govresearchgate.net
EfficiencyOften multi-step with difficult work-up and intermediate separation.One-pot, multi-component reactions with simplified work-up. researchgate.netresearchgate.net

Machine Learning and AI in Design and Prediction for this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new quinoline derivatives. These computational tools can analyze vast datasets to identify complex patterns that are not apparent through traditional analysis.

Applications in this area include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models that correlate the chemical structures of molecules with their biological activities. youtube.com This allows researchers to predict the potency of new, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis. mdpi.com

De Novo Drug Design: AI models can be trained to generate novel molecular structures with desired properties, providing innovative starting points for new drug discovery programs.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. In silico and ML-based models can flag potential liabilities, saving time and resources. nih.govmdpi.com

Reaction Prediction and Synthesis Planning: AI can assist in planning more efficient synthetic routes and predicting the outcomes of chemical reactions, accelerating the synthesis of target molecules.

By compensating for gaps in theoretical knowledge through data-driven learning, ML and AI can significantly improve the efficiency of identifying active and selective compounds. mdpi.com

Addressing Research Gaps and Challenges in Quinoline-3-carboxylic Acid Chemistry

Despite significant progress, several challenges and research gaps remain in the field of quinoline chemistry that need to be addressed.

C-H Functionalization: The direct and selective functionalization of C-H bonds on the quinoline ring remains a significant challenge. Developing novel catalytic systems that can precisely target specific positions, such as the sterically hindered C-8 position, is an active area of research. rsc.org

Substrate Scope Limitations: Many traditional quinoline synthesis methods, such as the Pfitzinger and Doebner reactions, have limitations. They can suffer from low yields, especially when using anilines with electron-withdrawing groups, or have issues with functional group compatibility. acs.orgmdpi.comacs.org Developing more robust and versatile synthetic methods is a key objective.

Understanding Mechanisms of Action: For many bioactive quinoline derivatives, the precise molecular mechanism of action is not fully understood. Elucidating these mechanisms is critical for rational drug design and for identifying potential on- and off-target effects. In-silico studies combined with experimental validation are helping to close this gap. benthamdirect.comresearchgate.net

Overcoming Drug Resistance: In the context of antimicrobial and anticancer agents, the emergence of drug resistance is a constant threat. rsc.org Future research must focus on designing next-generation quinoline derivatives that can overcome existing resistance mechanisms or that act via novel pathways less prone to resistance.

Addressing these challenges will require interdisciplinary collaboration, combining advanced synthetic chemistry, computational modeling, and molecular biology to unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 2,6-Dichloroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of quinoline-3-carboxylic acid derivatives typically involves halogenation and cyclization steps. For example, direct amination of halogenated precursors under reflux with catalysts like Keplerate can achieve yields up to 97% in aqueous conditions . Traditional methods (e.g., using chromium-based oxidizers) may yield variably (40–85%) due to solvent sensitivity. Key parameters include:
  • Temperature : Reflux conditions (100–120°C) improve cyclization efficiency.
  • Catalyst : Green catalysts (e.g., Keplerate) enhance atom economy and reduce waste.
  • Halogenation sequence : Sequential chlorination at positions 2 and 6 requires precise stoichiometry to avoid over-halogenation.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Adhere to UN GHS guidelines:
  • PPE : Wear EN 166-certified goggles, flame-retardant lab coats, and EN 374-compliant nitrile gloves .
  • Spill management : Avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Ventilation : Conduct reactions in fume hoods to limit inhalation exposure .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Quantify purity (>98%) with a C18 column and UV detection at 254 nm .
  • NMR : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carboxylic carbon at ~170 ppm) .
  • Mass spectrometry : Validate molecular weight (M+ = 246.05 g/mol) via ESI-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinoline-3-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or antiviral data may arise from assay variability. Standardize protocols:
  • MIC assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and broth microdilution methods .
  • Structure-activity relationships (SAR) : Compare halogen positioning (2,6 vs. 4,6) to isolate electronic effects on bioactivity .

Q. What strategies improve the sustainability of synthesizing this compound?

  • Methodological Answer : Adopt green chemistry principles:
  • Solvent selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or water .
  • Catalyst recycling : Recover Keplerate catalysts via filtration (>90% recovery) .
  • Waste minimization : Use flow chemistry to reduce excess reagents and energy .

Q. How do structural modifications at the quinoline core influence the compound’s physicochemical properties?

  • Methodological Answer : Systematic SAR studies can guide optimization:
  • LogP adjustments : Introduce ethoxy groups (e.g., at position 6) to enhance hydrophilicity for improved bioavailability .
  • Electron-withdrawing effects : 2,6-dichloro substitution increases electrophilicity, enhancing reactivity in cross-coupling reactions .

Q. What experimental approaches address low reproducibility in quinoline derivative synthesis?

  • Methodological Answer : Mitigate variability through:
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction intermediates .
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.